molecular formula C17H17N5 B5586690 1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine

1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine

Cat. No. B5586690
M. Wt: 291.35 g/mol
InChI Key: OKBOGHUIYYEJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MBIM, and it is a benzimidazole derivative that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MBIM is not yet fully understood, but it is believed to work by modulating the activity of various enzymes and receptors in the body. MBIM has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
MBIM has been shown to have a wide range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, MBIM has been shown to have antitumor, antiviral, and antibacterial activity. It has also been shown to improve glucose metabolism and insulin sensitivity, which could make it a useful tool in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MBIM in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful tool for studying a variety of biological processes and disease states. However, one limitation of using MBIM is its relatively high cost compared to other compounds that are commonly used in research.

Future Directions

There are many potential future directions for research on MBIM. One area of interest is the development of new drugs based on the structure of MBIM. Researchers are also interested in studying the mechanism of action of MBIM in more detail, as well as exploring its potential applications in the treatment of various diseases. Additionally, there is a need for more research on the safety and toxicity of MBIM, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of MBIM involves the reaction of 2-methylbenzimidazole with formaldehyde and methylamine. The resulting product is then treated with hydrogen gas to produce the final compound. This synthesis method has been well-established in the literature and has been used by many researchers to produce MBIM for their experiments.

Scientific Research Applications

MBIM has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and neuroscience. One of the most promising applications of MBIM is in the development of new drugs for the treatment of various diseases. MBIM has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

1-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c1-21-14-9-5-3-7-12(14)19-16(21)11-18-17-20-13-8-4-6-10-15(13)22(17)2/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBOGHUIYYEJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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